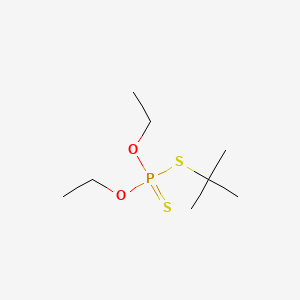
S-(tert-Butyl) O,O-diethyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(tert-Butyl) O,O-diethyl dithiophosphate: is an organophosphorus compound with the molecular formula C8H19O2PS2. It is a member of the dithiophosphate family, which are known for their applications in various industrial and agricultural processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of O,O’-diethyl thiophosphoric acids with alkyl halides in the presence of a base.
Microwave-Assisted Synthesis: Another efficient method is a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation.
Industrial Production Methods: : Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: It can participate in substitution reactions, particularly S-alkylation and O-acylation, depending on the electrophile used.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like hydrogen peroxide can be used for oxidation reactions.
Bases: Triethylamine is commonly used in substitution reactions to deprotonate the thiophosphoric acid.
Major Products
Oxidation: The major products are the corresponding phosphates and sulfates.
Substitution: Depending on the electrophile, products can include various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Synthesis: Intermediate in the synthesis of other organophosphorus compounds.
Biology and Medicine
Pesticides: Phosphorothioate derivatives are effective pesticides.
Potential Therapeutics: Investigated for potential chemotherapeutic applications.
Industry
Wirkmechanismus
The compound exerts its effects primarily through its ability to form strong bonds with metal ions and other electrophiles. This interaction is facilitated by the sulfur and phosphorus atoms in its structure, which can coordinate with various metal centers, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but lacks the tert-butyl group.
Dialkyl dithiophosphinates: Used in similar applications but have different alkyl groups and potentially different reactivity profiles.
Uniqueness
S-(tert-Butyl) O,O-diethyl dithiophosphate: is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its effectiveness in certain applications.
Eigenschaften
CAS-Nummer |
66427-05-2 |
|---|---|
Molekularformel |
C8H19O2PS2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
tert-butylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-6-9-11(12,10-7-2)13-8(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
WUROXSWCYUHFNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















